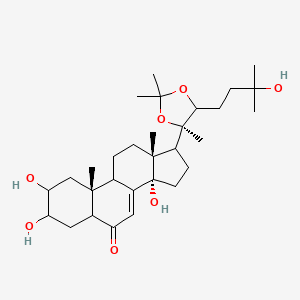
5beta-Cholest-7-en-6-one, 2beta,3beta,14,20,22,25-hexahydroxy-, cyclic 20,22-acetal with acetone, (22R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3aS,9aR,11aR)-3a,7,8-trihydroxy-1-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one is a complex organic molecule with multiple hydroxyl groups and a cyclopenta[a]phenanthrene core. This compound is notable for its intricate structure, which includes several chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of hydroxyl groups: Hydroxylation reactions are used to add hydroxyl groups at specific positions on the molecule.
Formation of the dioxolane ring: This involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Addition of side chains: The hydroxy and methyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of catalysts to improve reaction efficiency and the development of purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups in the dioxolane ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation products: Ketones, aldehydes
Reduction products: Alcohols
Substitution products: Ethers, esters
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory or anticancer activities, can be explored through pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, influencing their activity. The dioxolane ring and cyclopenta[a]phenanthrene core can interact with hydrophobic regions of biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Cholic acid: A bile acid with a similar cyclopenta[a]phenanthrene core.
Caffeine: An alkaloid with a purine structure, sharing some structural similarities.
Carboxymethyl chitosan: A biopolymer with multiple hydroxyl groups.
Uniqueness
This compound’s unique combination of hydroxyl groups, dioxolane ring, and cyclopenta[a]phenanthrene core sets it apart from other similar compounds. Its complex structure and multiple chiral centers make it a valuable subject for research in various scientific fields.
Properties
Molecular Formula |
C30H48O7 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(10R,13R,14S)-2,3,14-trihydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C30H48O7/c1-25(2,34)11-10-24-29(7,37-26(3,4)36-24)23-9-13-30(35)18-14-20(31)19-15-21(32)22(33)16-27(19,5)17(18)8-12-28(23,30)6/h14,17,19,21-24,32-35H,8-13,15-16H2,1-7H3/t17?,19?,21?,22?,23?,24?,27-,28-,29-,30-/m1/s1 |
InChI Key |
GXNNYSDWRVKVJY-WYHDIICDSA-N |
Isomeric SMILES |
C[C@]12CCC3C(=CC(=O)C4[C@@]3(CC(C(C4)O)O)C)[C@@]1(CCC2[C@@]5(C(OC(O5)(C)C)CCC(C)(C)O)C)O |
Canonical SMILES |
CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)CCC(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


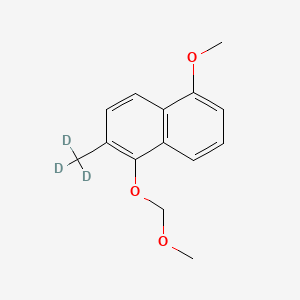
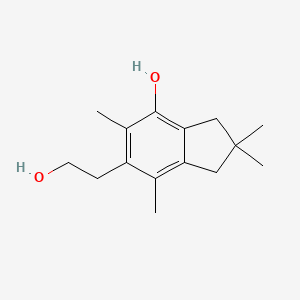
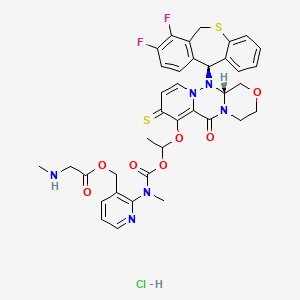

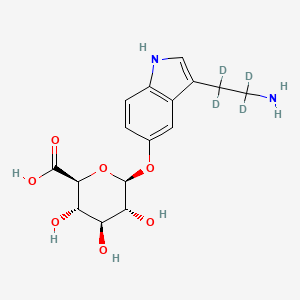

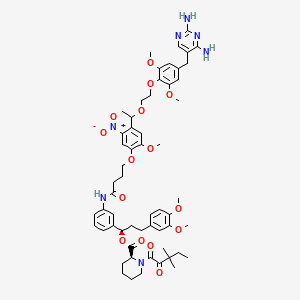
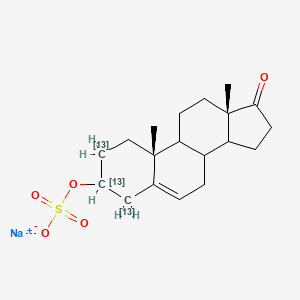
oxane-2-carboxylic acid](/img/structure/B12425644.png)
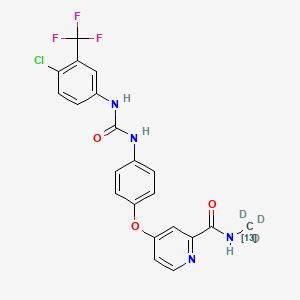


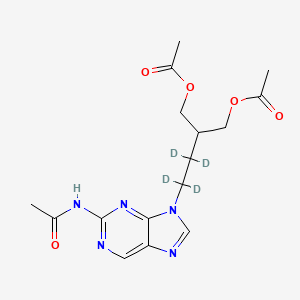
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)
